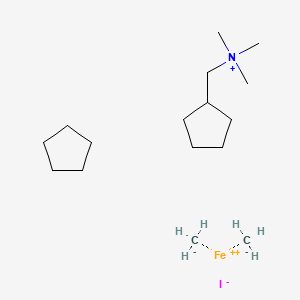
Nmda-IN-2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nmda-IN-2 is a compound that targets N-methyl-D-aspartate (NMDA) receptors, which are a type of glutamate receptor in the central nervous system. NMDA receptors play a crucial role in synaptic plasticity, memory function, and neurodevelopment. They are involved in various neurological and psychiatric disorders, making them a significant target for therapeutic interventions .
Vorbereitungsmethoden
The synthesis of Nmda-IN-2 involves several steps, including the preparation of intermediate compounds and the final coupling reaction. The synthetic routes typically involve the use of specific reagents and catalysts under controlled conditions to ensure the purity and yield of the final product. Industrial production methods may involve large-scale synthesis using automated systems to maintain consistency and efficiency .
Analyse Chemischer Reaktionen
Nmda-IN-2 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Nmda-IN-2 has a wide range of scientific research applications. In chemistry, it is used to study the mechanisms of NMDA receptor function and modulation. In biology and medicine, it is used to investigate the role of NMDA receptors in neurological disorders such as Alzheimer’s disease, Parkinson’s disease, and stroke. It is also used in the development of new therapeutic agents targeting NMDA receptors. In industry, this compound is used in the production of pharmaceuticals and as a research tool in drug discovery .
Wirkmechanismus
Nmda-IN-2 exerts its effects by binding to the NMDA receptor and modulating its activity. The binding of this compound to the receptor affects the flow of ions through the receptor channel, which in turn influences synaptic transmission and neuronal excitability. The molecular targets of this compound include the GluN1 and GluN2 subunits of the NMDA receptor, and the pathways involved include calcium signaling and synaptic plasticity .
Vergleich Mit ähnlichen Verbindungen
Nmda-IN-2 is unique compared to other NMDA receptor modulators due to its specific binding affinity and selectivity for certain receptor subunits. Similar compounds include memantine, ketamine, and ifenprodil, which also target NMDA receptors but have different binding properties and therapeutic applications. This compound’s distinct mechanism of action and molecular targets make it a valuable tool in research and therapeutic development .
Eigenschaften
Molekularformel |
C15H22N2O3 |
|---|---|
Molekulargewicht |
278.35 g/mol |
IUPAC-Name |
2-(2,6-dimethylmorpholin-4-yl)ethyl 4-aminobenzoate |
InChI |
InChI=1S/C15H22N2O3/c1-11-9-17(10-12(2)20-11)7-8-19-15(18)13-3-5-14(16)6-4-13/h3-6,11-12H,7-10,16H2,1-2H3 |
InChI-Schlüssel |
NUWQUNGNRRPJEQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CN(CC(O1)C)CCOC(=O)C2=CC=C(C=C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-[(4R,6R,6aS)-4-azido-4-(hydroxymethyl)-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-6-yl]pyrimidine-2,4-dione](/img/structure/B12399415.png)
![[(2R)-3-carboxy-2-(3-hydroxy-3-methylbutanoyl)oxypropyl]-dimethyl-(trideuteriomethyl)azanium;perchlorate](/img/structure/B12399427.png)


![[(2R,5S)-5-(6-aminopurin-9-yl)-4-fluoro-2,5-dihydrofuran-2-yl]methanol](/img/structure/B12399456.png)





![3-Amino-9-[2-carboxy-4-[6-[4-[4-[[4-(furan-2-yl)-11-methyl-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,9-pentaen-7-yl]amino]-4-oxobutyl]triazol-1-yl]hexylcarbamoyl]phenyl]-6-iminoxanthene-4,5-disulfonate;triethylazanium](/img/structure/B12399479.png)
